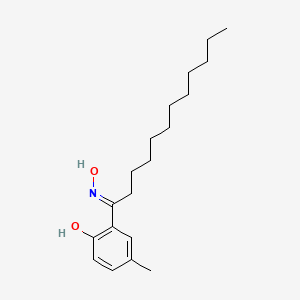

1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime

Description

1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime (CAS: 50652-76-1; C₁₉H₃₁NO₂, molecular weight: 305.46) is an aromatic hydroxyketone oxime derivative characterized by a dodecanone chain (C12) and a phenolic ring substituted with a hydroxyl group at position 2 and a methyl group at position 3. Its synthesis typically involves the Fries rearrangement of 4-methylphenyl dodecanoate using AlCl₃ in nitrobenzene or microwave-assisted methods (yield: 89.5–93.4%) . Alternative routes include reacting dodecanoyl chloride with p-cresol in ethylene chloride (71–77% yield) . The compound exhibits intramolecular hydrogen bonding (O-H···O and N-OH···O), stabilizing its E/Z isomerism under nitrosation conditions .

Applications span catalysis (e.g., cycloalkane oxidation ), polymer stabilization , and copper extraction via interfacial activity . Its bioactivity includes lipoxygenase and cyclooxygenase inhibition, though this varies with structural analogs .

Propriétés

Numéro CAS |

103582-41-8 |

|---|---|

Formule moléculaire |

C19H31NO2 |

Poids moléculaire |

305.5 g/mol |

Nom IUPAC |

2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |

InChI |

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |

Clé InChI |

OOXQDZTUGOJLHK-CZIZESTLSA-N |

SMILES isomérique |

CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |

SMILES canonique |

CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Friedel-Crafts Acylation

The ketone precursor is synthesized via Friedel-Crafts acylation, a widely used method for introducing acyl groups to aromatic rings.

Reaction Conditions

-

Substrates : 2-Hydroxy-5-methylphenol (or 5-methylresorcinol) and dodecanoyl chloride.

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) or other Lewis acids.

-

Solvent : Dichloromethane (DCM) or nitrobenzene.

-

Temperature : 0–5°C (initial), followed by room-temperature stirring.

Procedure

-

Dissolve 2-hydroxy-5-methylphenol in DCM under inert atmosphere.

-

Add AlCl₃ gradually to avoid exothermic side reactions.

-

Introduce dodecanoyl chloride dropwise while maintaining low temperature.

-

Stir the mixture for 12–24 hours at room temperature.

-

Quench the reaction with ice-cold water, extract with DCM, and purify via column chromatography.

Challenges and Optimizations

-

Regioselectivity : The hydroxyl and methyl groups direct acylation to the para position relative to the methyl group.

-

Side Reactions : Competing O-acylation is mitigated by using excess AlCl₃ and controlled stoichiometry.

Oxime Formation: Reaction with Hydroxylamine

Standard Oxime Synthesis

The ketone is converted to the oxime via nucleophilic addition of hydroxylamine.

Reaction Conditions

-

Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) and sodium hydroxide (NaOH).

-

Solvent : Ethanol/water mixture (1:1 v/v).

-

Temperature : Reflux (70–80°C).

-

Duration : 4–6 hours.

Procedure

Mechanistic Insights

-

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.

-

The Z-configuration is favored due to steric and electronic factors, as confirmed by NMR studies.

Catalytic and Industrial-Scale Approaches

Continuous Flow Synthesis

Industrial production may employ continuous flow reactors to enhance efficiency:

Advantages

Solvent Effects on Selectivity

-

Polar Solvents : Methanol or 2-propanol/water mixtures improve oxime stability.

-

Acidic/Basic Media : Adjusting pH influences reaction pathways; acetic acid enhances nitro group reduction, while NaOH suppresses competing azo group transformations.

Purification and Characterization

Crystallization

Analytical Methods

-

NMR Spectroscopy : Confirms oxime formation and stereochemistry (cis/trans isomers).

-

HPLC : Purity assessment (>98% for research-grade material).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts + Oxime | AlCl₃, DCM, reflux | 75 | 95 | Scalable, cost-effective |

| Continuous Flow | Cu/γ-Al₂O₃, H₂ pressure | 86 | 98 | High throughput, industrial适用 |

| Microwave-Assisted | NH₂OH·HCl, EtOH, 100°C | 80 | 97 | Rapid reaction times |

Analyse Des Réactions Chimiques

Types of Reactions: Lauryl p-Cresol Ketoxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Lauryl p-Cresol Ketoxime has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development.

Industry: Used in the formulation of personal care products, such as skin conditioners and pH buffers.

Mécanisme D'action

The mechanism of action of Lauryl p-Cresol Ketoxime involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The oxime group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Alkyl Chain Length : Increasing chain length (e.g., C12 → C18) elevates molecular weight (290.45 → 374.61) and melting points (e.g., 69°C for C18 derivative ). Longer chains enhance hydrophobicity, critical for applications like polymer stabilization .

- Substituent Effects: Methoxy (electron-donating) or ethoxy groups alter electronic properties and hydrogen bonding. For example, 1-(2-Hydroxy-4-methoxy-5-methylphenyl)-1-dodecanone shows reduced hydrogen bonding compared to the target compound due to steric hindrance from the 4-OCH₃ group .

- Synthesis Efficiency : Microwave-assisted Fries rearrangement achieves higher yields (93.4%) than traditional methods (71%) , while BF₃-catalyzed reactions for C18 derivatives require milder temperatures (65–85°C) .

Physicochemical and Functional Comparisons

Key Observations :

- Bioactivity: Ethoxy-substituted analogs (e.g., 1-(5-Ethoxy-2-hydroxyphenyl)-1-dodecanone) exhibit stronger cyclooxygenase inhibition than methyl-substituted derivatives, likely due to increased electron density .

- Catalytic Performance: The target compound’s oxime group facilitates copper extraction via interfacial reactions, though its efficacy parallels nonyl-substituted analogs due to matched hydrophobicity .

- Stabilizer Efficacy: Dimethyl-substituted derivatives (e.g., 1-(2-Hydroxy-4,6-dimethylphenyl)-1-dodecanone) show superior UV resistance in polymers, attributed to steric protection of the phenolic OH .

Mechanistic and Kinetic Insights

- Copper Extraction: Both 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime and its nonyl-substituted analog exhibit similar extraction rates despite differing substituent sizes, as hydrophobicity (log P) dominates over steric effects .

- Isomerization Dynamics: Nitrosation of the target compound in acetic acid generates Z-isomers (e.g., Z-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime) via E→Z regrouping, stabilized by intramolecular hydrogen bonds .

Activité Biologique

1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime, also known as Lauryl p-Cresol Ketoxime, is a compound that has garnered attention for its diverse biological activities. This organic molecule features a lauryl group, a p-cresol moiety, and an oxime functional group, contributing to its unique properties and potential applications in various fields, particularly in antimicrobial and anti-inflammatory contexts.

- Molecular Formula : C19H31NO2

- Molecular Weight : 305.5 g/mol

- Structural Characteristics : The compound combines a long alkyl chain (dodecane) with a hydroxymethylphenyl moiety, enhancing its lipophilicity and influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism likely involves interactions with biological molecules through hydrogen bonding, which can disrupt cellular processes and biochemical pathways. Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has also been explored for its potential as a lipoxygenase inhibitor. Lipoxygenases are enzymes that play a crucial role in the inflammatory response by converting fatty acids into leukotrienes. Inhibition of these enzymes can lead to reduced inflammation, suggesting that this compound may be beneficial in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has been suggested that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. The cytotoxic effects are often assessed using assays such as the MTT assay, which measures cell viability and proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1-(2-Hydroxy-5-methylphenyl)-1-octanone oxime | C15H23NO2 | 249.35 g/mol | Shorter alkyl chain; less hydrophobic |

| 2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol | C19H31NO2 | 305.5 g/mol | Similar structure but different functional groups |

| E-1-(2'-hydroxy-5'-methylphenyl)-1-dodecanone oxime | C19H31NO2 | 305.5 g/mol | Geometric isomer; may exhibit different reactivity |

The unique combination of the long alkyl chain and hydroxymethylphenyl moiety enhances the lipophilicity of this compound compared to shorter-chain analogs, potentially influencing its biological activity and applications in formulations.

Case Studies and Research Findings

Several studies have focused on the biological activity of oximes similar to this compound:

- Cytotoxicity Studies : In vitro studies have demonstrated that certain oxime derivatives exhibit high cytotoxicity against cancer cell lines such as HeLa and MCF7, with IC50 values indicating potent antiproliferative effects. For example, some derivatives showed IC50 values as low as 8.7 µM against PC3 cells .

- Mechanisms of Action : Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and oxidative stress induction . This suggests that this compound might share similar pathways.

Q & A

Basic: What are the established synthetic routes for 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime, and how do reaction conditions influence yield?

The compound is synthesized via two primary routes:

- Fries rearrangement : Reacting 4-methylphenyl dodecanoate with AlCl₃ in nitrobenzene at 120°C for 2 hours or under microwave irradiation (8 min, 89.5–93.4% yield) .

- Acylation : Dodecanoyl chloride reacts with p-cresol in the presence of AlCl₃ in ethylene chloride at 110–120°C for 8 hours (71% yield) .

Key factors : Microwave irradiation significantly reduces reaction time and improves yield. Solvent choice (e.g., nitrobenzene vs. ethylene chloride) affects reaction efficiency and purity.

Basic: How is NMR spectroscopy employed to confirm the structure and isomerization of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., hydroxyl, methyl, oxime groups) and carbon backbone. For example, intramolecular hydrogen bonds (O–H···O, N–OH···O) stabilize specific conformations .

- Advanced experiments : NOESY confirms spatial proximity of protons, while HMBC correlates protons with distal carbons to verify connectivity .

- Isomer detection : E→Z isomerization (e.g., induced by NaNO₂ in acetic acid) is tracked via chemical shift changes in oxime protons and nitro group formation .

Advanced: What mechanistic insights explain the E→Z oxime isomerization under nitrosation conditions?

The reaction with NaNO₂ in acetic acid generates N₂O₃, which decomposes to •NO₂ and •NO radicals at room temperature. These radicals facilitate:

Nitration : Introduction of a nitro group at the 3-position of the aromatic ring.

Isomerization : Radical-mediated rearrangement shifts the oxime group from E to Z configuration.

Validation : NMR time-course studies and X-ray crystallography (using SHELX programs) confirm structural changes .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular configurations?

- SHELX refinement : SHELXL refines small-molecule structures against high-resolution data, resolving ambiguities in bond lengths/angles. For example, it distinguishes between E/Z isomers by analyzing hydrogen-bonding networks .

- Data contradiction : Discrepancies between NMR (solution state) and crystallography (solid state) may arise due to conformational flexibility. SHELXPRO interfaces with NMR data to reconcile differences .

Advanced: What catalytic or stabilization roles does this compound exhibit in polymer chemistry?

- Nickel complexes : The oxime moiety acts as a ligand in Ni-based catalysts, stabilizing propene polymers during synthesis .

- Performance factors : Ligand geometry (dictated by oxime configuration) influences catalyst activity and polymer chain length. Studies use kinetic assays and GPC to correlate structure with function .

Basic: What analytical methods ensure purity and quantify byproducts during synthesis?

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with MeCN/water/phosphoric acid mobile phase separates the target compound from impurities. MS-compatible methods replace H₃PO₄ with formic acid .

- Mass tolerance : Exact mass analysis (e.g., 543.486248 Da) with ≤0.01 Da error confirms molecular identity .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

- Case study : Discrepancies in NOE effects or coupling constants may suggest dynamic processes (e.g., tautomerism).

- Resolution strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.